molecular formula C15H17NO3 B14439068 N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide CAS No. 75648-06-5

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide

Cat. No.: B14439068
CAS No.: 75648-06-5
M. Wt: 259.30 g/mol
InChI Key: YHCQBCVZAMLGGE-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, a lactone ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2,6-dimethylaniline with an appropriate acid chloride or anhydride under basic conditions.

    Introduction of the Lactone Ring: The lactone ring can be introduced through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the formation of the oxolan-3-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)butanamide: Similar structure but with a butanamide group.

Uniqueness

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

75648-06-5

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)prop-2-enamide

InChI

InChI=1S/C15H17NO3/c1-4-13(17)16(12-8-9-19-15(12)18)14-10(2)6-5-7-11(14)3/h4-7,12H,1,8-9H2,2-3H3

InChI Key

YHCQBCVZAMLGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)C=C

Origin of Product

United States

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